2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that features a phenoxy group substituted with a tert-butyl group and a fluorophenyl group attached to an acetamide moiety
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Etherification: 4-tert-butylphenol is then reacted with chloroacetic acid to form 2-(4-tert-butylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(4-tert-butylphenoxy)acetic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and fluorophenyl groups may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)acetamide: Lacks the fluorophenyl group, which may result in different binding affinities and biological activities.
N-(4-fluorophenyl)acetamide: Lacks the phenoxy group, which may affect its hydrophobic interactions and overall stability.
Uniqueness
2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide is unique due to the presence of both the tert-butylphenoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its binding specificity and potency in various applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-18(2,3)13-4-10-16(11-5-13)22-12-17(21)20-15-8-6-14(19)7-9-15/h4-11H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIGLHFPOOYNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.